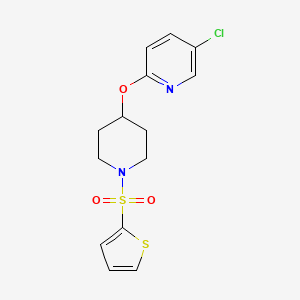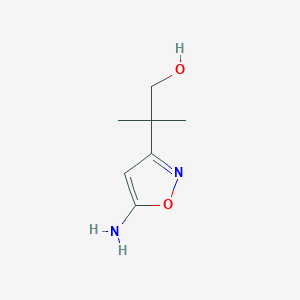![molecular formula C24H21ClN2O2S B2833778 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899784-15-7](/img/no-structure.png)
3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H21ClN2O2S and its molecular weight is 436.95. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound is typically synthesized through a series of organic reactions involving acylation, cyclocondensation, and reduction processes. For instance, acylation of pyrimidine derivatives using acetic and propionic anhydride in the presence of perchloric acid leads to the formation of pyrimidinium salts, which upon hydrolysis yield pyrimidine diones. These intermediates can undergo further cyclocondensation with aromatic amines to produce a variety of heterocyclic compounds, including those related to the compound (Tolkunov et al., 2013).
Biological Activities
The compound's derivatives have been explored for various biological activities, such as urease inhibition, which is significant in the development of treatments for diseases caused by urease-producing bacteria. Synthesized derivatives have shown varying degrees of urease inhibitory activity, contributing to the understanding of structure-activity relationships in medicinal chemistry (Rauf et al., 2010).
Heterocyclic Chemistry
In heterocyclic chemistry, the compound and its derivatives serve as key intermediates for the synthesis of more complex molecules with potential pharmacological applications. Novel synthesis methods have been developed for related heterocycles, highlighting the versatility and reactivity of these compounds in organic synthesis (Osyanin et al., 2014).
Antitumor Activity
Certain pyrimidine derivatives, similar to the compound , have been investigated for their antitumor activities. These compounds have shown significant inhibitory effects on key enzymes involved in tumor growth and proliferation, indicating their potential as antitumor agents (Grivsky et al., 1980).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-methylbenzaldehyde with 2-aminothiophenol to form 2-methylbenzylideneaminothiophenol. This intermediate is then reacted with 4-chlorobenzaldehyde to form 3-(4-chlorophenyl)-1-(2-methylbenzylideneamino)thiophene. The final step involves the reaction of this intermediate with barbituric acid to form the target compound.", "Starting Materials": [ "2-methylbenzaldehyde", "2-aminothiophenol", "4-chlorobenzaldehyde", "barbituric acid" ], "Reaction": [ "Condensation of 2-methylbenzaldehyde with 2-aminothiophenol in the presence of a base to form 2-methylbenzylideneaminothiophenol", "Reaction of 2-methylbenzylideneaminothiophenol with 4-chlorobenzaldehyde in the presence of a base to form 3-(4-chlorophenyl)-1-(2-methylbenzylideneamino)thiophene", "Reaction of 3-(4-chlorophenyl)-1-(2-methylbenzylideneamino)thiophene with barbituric acid in the presence of a base to form 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione" ] } | |
Número CAS |
899784-15-7 |
Nombre del producto |
3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C24H21ClN2O2S |
Peso molecular |
436.95 |
Nombre IUPAC |
3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H21ClN2O2S/c1-15-6-2-3-7-16(15)14-26-23-21(19-8-4-5-9-20(19)30-23)22(28)27(24(26)29)18-12-10-17(25)11-13-18/h2-3,6-7,10-13H,4-5,8-9,14H2,1H3 |
Clave InChI |
ODAIVQFYZPCLLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



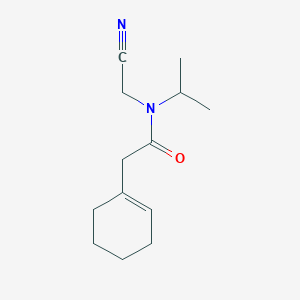
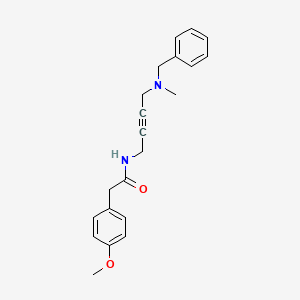

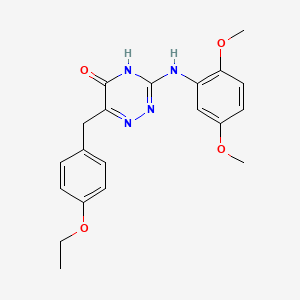
![4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2833703.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid](/img/structure/B2833704.png)
![N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833706.png)
![(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2833707.png)


